Cas no 1220031-42-4 (4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride)

4-2-(2-シクロヘキシルエトキシ)エチルピペリジン塩酸塩は、有機合成中間体として重要な化合物です。シクロヘキシル基とエーテル結合を有するピペリジン誘導体であり、医薬品や農薬の原料としての応用が期待されます。高い安定性と溶解性を示し、反応性に優れているため、多様な化学変換が可能です。塩酸塩形態であるため取り扱いが容易で、結晶性も良好です。特に、脂溶性と水溶性のバランスが良く、生体適合性材料の開発にも有用です。分子構造中のピペリジン環は、生理活性化合物の設計において重要な骨格として機能します。

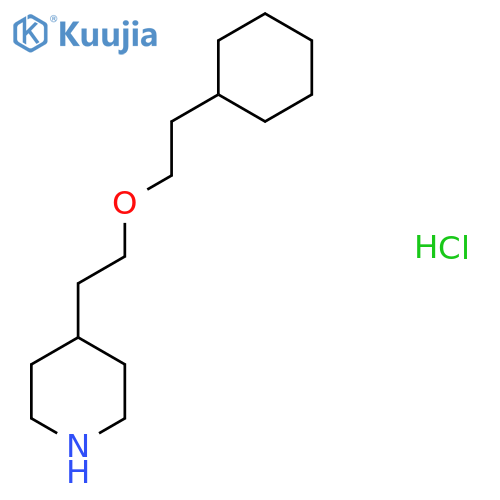

1220031-42-4 structure

商品名:4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride

CAS番号:1220031-42-4

MF:C15H30ClNO

メガワット:275.857803821564

CID:4688170

4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

- 4-[2-(2-Cyclohexylethoxy)ethyl]piperidinehydrochloride

- 4-(2-(2-Cyclohexylethoxy)ethyl)piperidine hydrochloride

- 4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride

-

- インチ: 1S/C15H29NO.ClH/c1-2-4-14(5-3-1)8-12-17-13-9-15-6-10-16-11-7-15;/h14-16H,1-13H2;1H

- InChIKey: ZBILJPLMIJUQOO-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CCC1CCNCC1)CCC1CCCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 183

- トポロジー分子極性表面積: 21.3

4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM310858-1g |

4-(2-(2-Cyclohexylethoxy)ethyl)piperidine hydrochloride |

1220031-42-4 | 95% | 1g |

$167 | 2023-02-03 | |

| TRC | C035485-250mg |

4-[2-(2-Cyclohexylethoxy)ethyl]piperidinehydrochloride |

1220031-42-4 | 250mg |

$ 375.00 | 2022-06-06 | ||

| TRC | C035485-125mg |

4-[2-(2-Cyclohexylethoxy)ethyl]piperidinehydrochloride |

1220031-42-4 | 125mg |

$ 230.00 | 2022-06-06 | ||

| Chemenu | CM310858-5g |

4-(2-(2-Cyclohexylethoxy)ethyl)piperidine hydrochloride |

1220031-42-4 | 95% | 5g |

$500 | 2023-02-03 |

4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1220031-42-4 (4-2-(2-Cyclohexylethoxy)ethylpiperidinehydrochloride) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量